![molecular formula C18H23FN4O3S B2894126 Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 851080-80-3](/img/structure/B2894126.png)

Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the attachment of the ethyl acetate group . Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including the ester group (from ethyl acetate), the 1,2,4-triazole ring, and the sulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the presence of the ester group might make it somewhat polar, and the aromatic rings could contribute to its stability .Scientific Research Applications

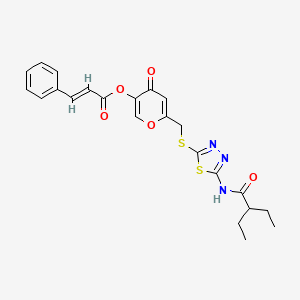

Cyclization and Pharmacological Properties

Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, a related compound, has been studied for its cyclization properties, leading to the formation of various derivatives with potential pharmacological properties. These compounds show effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Tautomeric Properties and Derivative Synthesis

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, which shares structural similarities, exists in multiple tautomeric forms and can be converted into various derivatives, demonstrating a range of chemical behaviors (Carrington et al., 1972).

Thiazole-5-Carboxylate Esters Synthesis

The synthesis of thiazole-5-carboxylate esters, which may share some similarities in chemical structure and reactivity, has been reported. This process involves photolysis and the presence of thioamides (Fong et al., 2004).

Fries Rearrangement Studies

The compound has been used in the study of Fries rearrangement, a crucial reaction in organic chemistry, to synthesize specific benzamide derivatives (Moreno-Fuquen et al., 2019).

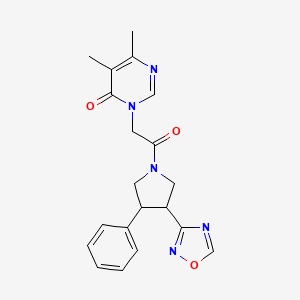

Triazoloquinoline Synthesis

Its usage in synthesizing triazoloquinoline derivatives has been explored. This demonstrates its role in forming complex heterocyclic structures (Pokhodylo et al., 2019).

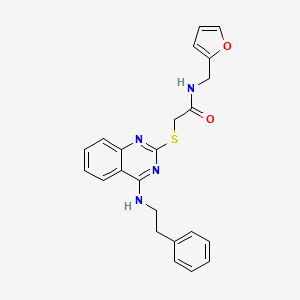

GPIIb/IIIa Integrin Antagonists Development

This compound has contributed to the development of potent GPIIb/IIIa integrin antagonists, demonstrating its potential in therapeutic applications, particularly in antithrombotic treatment (Hayashi et al., 1998).

Multicomponent Reaction Catalysis

It has been used in a one-pot multicomponent reaction as a catalyst, showcasing its role in efficient and environmentally friendly synthetic methods (Kalhor, 2015).

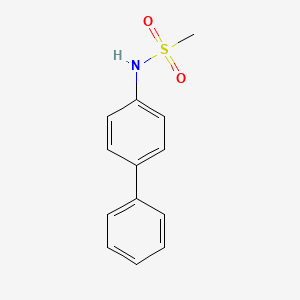

Sulfonamide Derivatives Synthesis

The compound has been instrumental in synthesizing nuclear-substituted sulfonamide derivatives, indicating its utility in creating diverse pharmaceutical agents (Quan et al., 1954).

Sulfenylimines Formation

Its reactivity in forming sulfenylimines through interactions with thiols and triethylamine has been studied, highlighting its versatility in organic synthesis (Rezessy et al., 1991).

Antihypertensive Agents Development

Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate has been utilized in the synthesis and investigation of novel compounds with antihypertensive α-blocking activity, demonstrating its potential in cardiovascular drug development (Abdel-Wahab et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-3-5-10-23-15(21-22-18(23)27-12-16(24)26-4-2)11-20-17(25)13-8-6-7-9-14(13)19/h6-9H,3-5,10-12H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWGIIMPOYDHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)